
4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide, 0.25M in tetrahydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide, 0.25M in tetrahydrofuran (4-(1,3-Dioxan-2-yl)-3-fluorophenyl MgBr/THF) is a versatile reagent used in synthetic organic chemistry for the preparation of various organofluorine compounds. It is a useful reagent for the synthesis of organofluorine compounds due to its low toxicity, high reactivity, and low cost. This reagent is also known as Magnesium(II) bromide 4-(1,3-dioxan-2-yl)-3-fluorophenyl (MgBr/THF).
科学研究应用
4-(1,3-Dioxan-2-yl)-3-fluorophenyl MgBr/THF is widely used in synthetic organic chemistry for the preparation of various organofluorine compounds. It is also used in the synthesis of various drugs, such as fluorinated steroids and nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, it is used in the synthesis of fluorinated amino acids, peptides, and nucleotides.
作用机制
The mechanism of action of 4-(1,3-Dioxan-2-yl)-3-fluorophenyl MgBr/THF is based on its ability to transfer a fluorine atom from the 4-fluorophenol to the magnesium bromide, resulting in the formation of the organofluorine compound. This reaction is facilitated by the presence of the THF solvent, which serves as a nucleophile and helps in the transfer of the fluorine atom.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(1,3-Dioxan-2-yl)-3-fluorophenyl MgBr/THF are largely unknown due to its limited use in research and clinical applications. However, it is known to be non-toxic and non-irritant, making it a safe reagent for laboratory use.
实验室实验的优点和局限性
The main advantages of using 4-(1,3-Dioxan-2-yl)-3-fluorophenyl MgBr/THF for laboratory experiments are its low toxicity, high reactivity, and low cost. It is also easy to use and can be stored for long periods of time without degradation. However, it is important to note that this reagent is not suitable for the synthesis of compounds that are sensitive to the presence of fluorine atoms, as it may cause unwanted side reactions.
未来方向
Since 4-(1,3-Dioxan-2-yl)-3-fluorophenyl MgBr/THF is a versatile reagent with many potential applications in synthetic organic chemistry, there are many possible future directions for research. These include the development of new synthetic methods utilizing this reagent, the synthesis of new organofluorine compounds, and the exploration of its potential applications in medicinal chemistry. Additionally, further research could be conducted to determine the biochemical and physiological effects of this reagent and to evaluate its safety for use in clinical applications.
合成方法
4-(1,3-Dioxan-2-yl)-3-fluorophenyl MgBr/THF can be synthesized by reacting 4-fluorophenol with magnesium bromide in the presence of anhydrous tetrahydrofuran (THF). The reaction is conducted at room temperature and typically requires a few hours for completion. The reaction is shown in the equation below:
4-Fluorophenol + MgBr2 (THF)2 → 4-(1,3-Dioxan-2-yl)-3-fluorophenyl MgBr/THF
属性
IUPAC Name |
magnesium;2-(2-fluorobenzene-4-id-1-yl)-1,3-dioxane;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FO2.BrH.Mg/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10;;/h1,4-5,10H,3,6-7H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZDLVWXLCONRY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=C(C=[C-]C=C2)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101226422 |
Source


|
| Record name | Bromo[4-(1,3-dioxan-2-yl)-3-fluorophenyl]magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101226422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187164-26-6 |
Source


|
| Record name | Bromo[4-(1,3-dioxan-2-yl)-3-fluorophenyl]magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101226422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

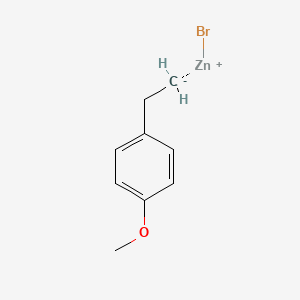
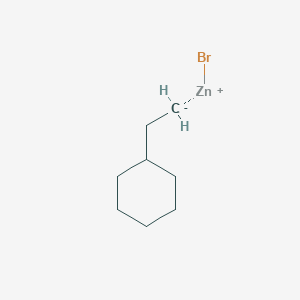
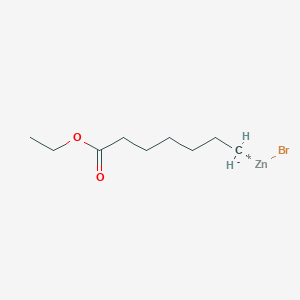
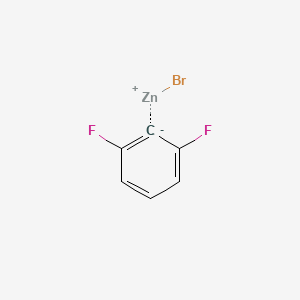

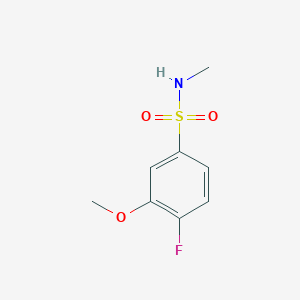




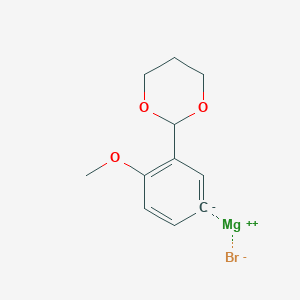
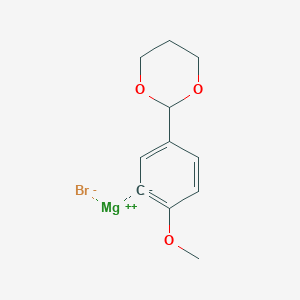

![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333899.png)